2-(Benzyloxy)isonicotinaldehyde chemical structure and properties
2-(Benzyloxy)isonicotinaldehyde chemical structure and properties
An In-depth Technical Guide to 2-(Benzyloxy)isonicotinaldehyde for Advanced Research
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the development of novel therapeutic agents and functional materials. Among the vast arsenal of chemical building blocks, heterocyclic aldehydes hold a place of distinction due to their inherent reactivity and capacity for diverse chemical transformations. 2-(Benzyloxy)isonicotinaldehyde, a pyridine derivative, emerges as a compound of significant interest. Its structure marries the nucleophilic and electrophilic characteristics of a pyridine ring with the reactive aldehyde functionality, all while incorporating a versatile benzyloxy protecting group.
This technical guide provides a comprehensive exploration of 2-(Benzyloxy)isonicotinaldehyde, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, spectroscopic signatures, synthetic pathways, and pivotal applications, particularly its emerging role as a scaffold in the design of targeted enzyme inhibitors. The insights presented herein are grounded in established chemical principles and supported by authoritative references to guide practical application and inspire further innovation.
PART 1: Core Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups in 2-(Benzyloxy)isonicotinaldehyde dictates its chemical behavior and potential applications. The structure consists of a pyridine ring substituted at the 4-position with an aldehyde group (isonicotinaldehyde) and at the 2-position with a benzyloxy group (-OCH₂Ph). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group influences the aromatic ring's reactivity, while the benzyloxy group serves as a stable, yet cleavable, protecting group for the 2-hydroxy functionality.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 2-(benzyloxy)isonicotinaldehyde | [1] |
| CAS Number | 467236-27-7 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.24 g/mol | [1] |
| SMILES | O=CC1=CC(OCC2=CC=CC=C2)=NC=C1 | [1] |
| InChI Key | ZGHTYGMWXIDJRH-UHFFFAOYSA-N | [2] |
PART 2: Spectroscopic Characterization
Predicting the spectroscopic profile of a molecule is crucial for its identification and characterization during and after synthesis. Based on its functional groups, the following spectral data can be anticipated for 2-(Benzyloxy)isonicotinaldehyde.
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¹H NMR Spectroscopy : The proton NMR spectrum would be characterized by several key signals. A highly deshielded singlet between δ 9.5-10.5 ppm is expected for the aldehydic proton.[3] The aromatic protons on the pyridine and benzene rings would appear in the δ 7.0-8.5 ppm region, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents. A characteristic singlet around δ 5.0-5.5 ppm would correspond to the two benzylic protons (-CH₂-) of the benzyloxy group.
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¹³C NMR Spectroscopy : The carbon NMR spectrum would prominently feature a signal for the carbonyl carbon of the aldehyde in the highly deshielded region of δ 190-200 ppm.[3] Aromatic carbons would resonate in the δ 120-160 ppm range. The benzylic carbon of the ether linkage is expected to appear around δ 70 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[3][4] Additional characteristic peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and C-O stretching from the ether linkage (around 1200-1300 cm⁻¹).
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 213.24). A prominent fragment ion peak at m/z 91 is highly anticipated, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl ethers.[5]
PART 3: Synthesis and Purification Protocol
The most direct and common method for preparing 2-(Benzyloxy)isonicotinaldehyde is through a Williamson ether synthesis. This involves the O-alkylation of the corresponding hydroxylated pyridine precursor, 2-hydroxyisonicotinaldehyde, with a suitable benzylating agent like benzyl bromide.
Experimental Protocol: Synthesis via O-Alkylation
This protocol is adapted from a general method for the synthesis of benzyloxy derivatives.[6]
Reagents and Materials:
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2-Hydroxyisonicotinaldehyde (1.0 eq.)
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Benzyl bromide (1.1 eq.)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyisonicotinaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. Stir the mixture at room temperature for 15 minutes.
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Alkylation: Add benzyl bromide to the mixture dropwise via syringe.
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Heating: Heat the reaction mixture to 70 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of DMF under vacuum.
-
Extraction: Add deionized water to the residue. Extract the aqueous layer three times with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(Benzyloxy)isonicotinaldehyde.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-(Benzyloxy)isonicotinaldehyde.
PART 4: Applications in Drug Discovery
The 2-(benzyloxy)pyridine-4-carbaldehyde scaffold is a valuable pharmacophore in modern drug discovery. Its structure allows it to serve as a versatile intermediate for creating libraries of compounds for screening against various biological targets.
Case Study: Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors
Aldehyde dehydrogenases are a family of enzymes critical to cellular detoxification and signaling pathways. The isoform ALDH1A3, in particular, has been identified as a cancer stem cell marker and is overexpressed in various cancers, correlating with poor patient outcomes.[6][8] Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy.
Research has demonstrated that compounds based on a benzyloxybenzaldehyde scaffold are potent and selective inhibitors of ALDH1A3.[6][8] For instance, certain derivatives have shown IC₅₀ values in the sub-micromolar range for ALDH1A3 without significant cytotoxicity.[6] The 2-(Benzyloxy)isonicotinaldehyde structure represents a close heterocyclic analog to this scaffold. The pyridine nitrogen introduces a hydrogen bond acceptor site and alters the electronic properties and solubility, offering a strategic modification for lead optimization. The aldehyde functionality can be further derivatized to explore structure-activity relationships, for example, by reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine.[6]
Logical Drug Discovery Pathway
Caption: Role of the core scaffold in a typical drug discovery workflow.
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 2-(Benzyloxy)isonicotinaldehyde. While specific toxicity data for this compound is not widely available, data from analogous structures like benzaldehyde and other substituted aldehydes provide a basis for safe handling guidelines.[9][10]
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Hazard Identification : May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]
-
Handling : Avoid all personal contact, including inhalation of vapors or dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Benzyloxy)isonicotinaldehyde stands out as a high-value synthetic intermediate with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthetic route make it an attractive starting point for the development of complex molecular architectures. As demonstrated by its relationship to known ALDH1A3 inhibitors, this scaffold is primed for exploration in the design of next-generation targeted therapeutics. This guide has provided the foundational technical knowledge for scientists to confidently incorporate 2-(Benzyloxy)isonicotinaldehyde into their research and development programs.
References
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